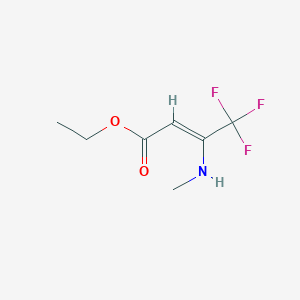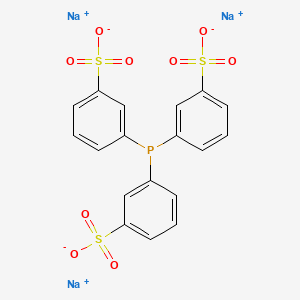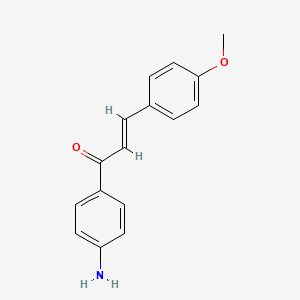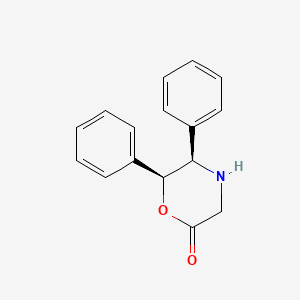
(5R,6S)-5,6-Diphenylmorpholin-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acids
(Dastlik et al., 2005) describe an improved synthesis of 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one. These compounds serve as synthons for asymmetric synthesis of N-protected α-amino acids, demonstrating their utility in the preparation of amino acids.
Spirooxindole Pyrrolidines Synthesis
(Sebahar & Williams, 2002) discuss the synthesis of spirooxindole pyrrolidines through asymmetric [1,3] dipolar cycloaddition reactions involving azomethine ylides derived from 5,6-diphenylmorpholin-2-one. This synthesis is significant for producing regio- and diastereoselective compounds.
Catalysis in Organic Synthesis
(Yang et al., 1997) explore the use of (5R,6S)-5,6-Diphenylmorpholin-2-one in the synthesis of optically active hemilabile P,N,O-tridentate ligands. These ligands were used in Ruthenium(II) complexes and evaluated in catalytic asymmetric transfer hydrogenation, indicating their role in enhancing catalysis.
Synthesis of Dipeptide Mimics
(Rao et al., 2007) report the synthesis of enantiopure C6-functionalized pyrrolizidinone amino acids starting from (2S)-alpha-tert-butyl N-(PhF) aspartate beta-aldehyde. This research illustrates the application of this compound derivatives in creating dipeptide mimics, essential for exploring peptide conformation-activity relationships.
Asymmetric Synthesis of Hypusine
(Jain et al., 2001) describe the asymmetric synthesis of (+)-hypusine using (5R,6S)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one, highlighting another application in the synthesis of bioactive compounds.
Antimicrobial Activity
(Wu et al., 2019) discuss the derivatives of agrimophol, which include diphenylmethane scaffolds related to this compound. These compounds were studied as disruptors of intrabacterial pH homeostasis in Mycobacterium tuberculosis, suggesting their potential in antimicrobial applications.
Wirkmechanismus
- This compound selectively binds to both estrogen receptors (ERα and ERβ) with high affinity. These receptors are expressed in various tissues, including bone, uterus, breast, blood vessels, and liver .
- Estrogenic and Antiestrogenic Activity :
- Lasofoxifene impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(5R,6S)-5,6-Diphenylmorpholin-2-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as MDM2, which is involved in the regulation of the p53 tumor suppressor protein . The interaction between this compound and MDM2 is characterized by a high binding affinity, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways, such as the p53 pathway . Additionally, this compound influences gene expression by upregulating the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the MDM2 protein, inhibiting its interaction with p53 and preventing the ubiquitination and degradation of p53 . This results in the accumulation and activation of p53, which promotes the transcription of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound may interact with other biomolecules, such as DNA and RNA, influencing their stability and function.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged activation of p53 and continued inhibition of cell proliferation . The exact temporal dynamics of these effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to induce mild effects on cell proliferation and apoptosis, while higher doses result in more pronounced effects, including significant tumor regression in cancer models . At very high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the biosynthesis and degradation of key metabolites, such as nucleotides and amino acids . Additionally, this compound may influence metabolic flux by altering the levels of intermediates and end products in these pathways . These effects on metabolic pathways contribute to the overall impact of the compound on cellular function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the nucleus and cytoplasm . The localization and accumulation of this compound within specific tissues and organs may vary depending on factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and proteins involved in gene regulation . Additionally, this compound may undergo post-translational modifications, such as phosphorylation and acetylation, which influence its targeting to specific subcellular compartments and its overall activity . These localization dynamics are essential for the precise regulation of cellular processes by this compound.
Eigenschaften
IUPAC Name |
(5R,6S)-5,6-diphenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOSIZJPSDSIL-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)O[C@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282735-66-4 | |
| Record name | (5R,6S)-5.6-Diphenyl-2-morpholinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



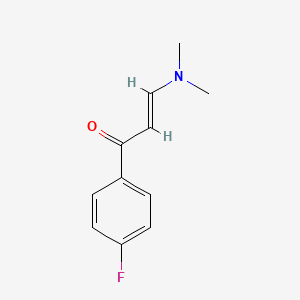
![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)
